molecular formula C8H4BrCl2F3 B13693881 4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B13693881
M. Wt: 307.92 g/mol
InChI Key: SJYRUAVUKTUEGA-UHFFFAOYSA-N
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Description

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a dichloromethyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, where a trifluoromethyl group is introduced via a radical mechanism . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The dichloromethyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield products with different functional groups replacing the bromine atom, while oxidation of the dichloromethyl group may produce corresponding carboxylic acids or aldehydes.

Scientific Research Applications

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine, dichloromethyl, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and potential biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene
  • 4-Bromo-1-(dichloromethyl)-2-(fluoromethyl)benzene
  • 4-Bromo-1-(dichloromethyl)-2-(methyl)benzene

Uniqueness

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and stability, making this compound valuable in various applications .

Properties

Molecular Formula

C8H4BrCl2F3

Molecular Weight

307.92 g/mol

IUPAC Name

4-bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4BrCl2F3/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H

InChI Key

SJYRUAVUKTUEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(Cl)Cl

Origin of Product

United States

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